molecular formula C17H24Cl2N2O4S B8460320 tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

Cat. No.: B8460320
M. Wt: 423.4 g/mol
InChI Key: OYJZPBMDEWMNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamate group

Properties

Molecular Formula

C17H24Cl2N2O4S

Molecular Weight

423.4 g/mol

IUPAC Name

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C17H24Cl2N2O4S/c1-17(2,3)25-16(22)20-11-12-6-8-21(9-7-12)26(23,24)13-4-5-14(18)15(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,22)

InChI Key

OYJZPBMDEWMNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including sulfonylation and carbamation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine ring and the phenyl group can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in binding to biological targets, affecting various pathways within cells .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl-4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of the compound.

    4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with different functional groups.

    Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: A compound with a similar carbamate group but different aromatic substituents.

Uniqueness

The uniqueness of tert-butyl (1-(3,4-dichlorophenylsulfonyl)piperidin-4-yl)methylcarbamate lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

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